molecular formula C18H15N3O3 B12881495 N-(Benzoyloxy)-2-(quinolin-8-yloxy)acetimidamide

N-(Benzoyloxy)-2-(quinolin-8-yloxy)acetimidamide

Katalognummer: B12881495
Molekulargewicht: 321.3 g/mol
InChI-Schlüssel: VVWLJSRDPFTFQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Benzoyloxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that features both benzoyloxy and quinolin-8-yloxy functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzoyloxy)-2-(quinolin-8-yloxy)acetimidamide typically involves the reaction of quinolin-8-yloxyacetic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final product by the addition of an amidine reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Benzoyloxy)-2-(quinolin-8-yloxy)acetimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-8-yloxyacetic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinolin-8-yloxyacetic acid derivatives, amine derivatives, and substituted benzoyloxy compounds.

Wissenschaftliche Forschungsanwendungen

N-(Benzoyloxy)-2-(quinolin-8-yloxy)acetimidamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of N-(Benzoyloxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets and pathways. The quinolin-8-yloxy moiety is known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor function. The benzoyloxy group may enhance the compound’s stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Quinolin-8-yloxyacetic acid
  • Benzoyloxyacetic acid
  • Quinolin-8-yloxyacetimidamide

Uniqueness

N-(Benzoyloxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to the presence of both benzoyloxy and quinolin-8-yloxy groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C18H15N3O3

Molekulargewicht

321.3 g/mol

IUPAC-Name

[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] benzoate

InChI

InChI=1S/C18H15N3O3/c19-16(21-24-18(22)14-6-2-1-3-7-14)12-23-15-10-4-8-13-9-5-11-20-17(13)15/h1-11H,12H2,(H2,19,21)

InChI-Schlüssel

VVWLJSRDPFTFQX-UHFFFAOYSA-N

Isomerische SMILES

C1=CC=C(C=C1)C(=O)O/N=C(/COC2=CC=CC3=C2N=CC=C3)\N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)ON=C(COC2=CC=CC3=C2N=CC=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.